

# LC-MS/MS method for ACP-105 detection in urine

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## Compound of Interest

Compound Name: ACP-105

Cat. No.: B605154

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An LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method provides a highly selective and sensitive approach for the detection and quantification of the selective androgen receptor modulator (SARM) **ACP-105** in urine. This application note details a comprehensive protocol for researchers and professionals in drug development and anti-doping sciences. The method is crucial for understanding the pharmacokinetics, metabolism, and for monitoring the misuse of this compound in sports.

**ACP-105** is a nonsteroidal SARM known for its tissue-specific anabolic effects, making it a substance of interest in both therapeutic research and sports doping control. Effective detection methods are essential for identifying the parent compound and its metabolites, which can be present in urine for up to 96 hours after administration. The primary metabolic pathways for **ACP-105** include oxidation (monohydroxylation, dihydroxylation), dehydration, and Phase II conjugation, such as glucuronidation. Therefore, a robust analytical method must account for these transformations, often requiring an enzymatic hydrolysis step to cleave glucuronide conjugates prior to extraction and analysis.

## Principle of the Method

This method involves the enzymatic hydrolysis of **ACP-105** glucuronides in a urine sample, followed by solid-phase extraction (SPE) to isolate and concentrate the analyte and its metabolites. The purified extract is then injected into an LC-MS/MS system. The separation of **ACP-105** from endogenous urine components is achieved using reverse-phase liquid chromatography. Detection and quantification are performed using a tandem mass

spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

## Experimental Protocol

### Reagents and Materials

- **ACP-105** reference standard
- Internal Standard (IS) (e.g., **ACP-105-d4**)
- $\beta$ -glucuronidase from E. coli
- Phosphate buffer (pH 6.8)
- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode C8/SCX)

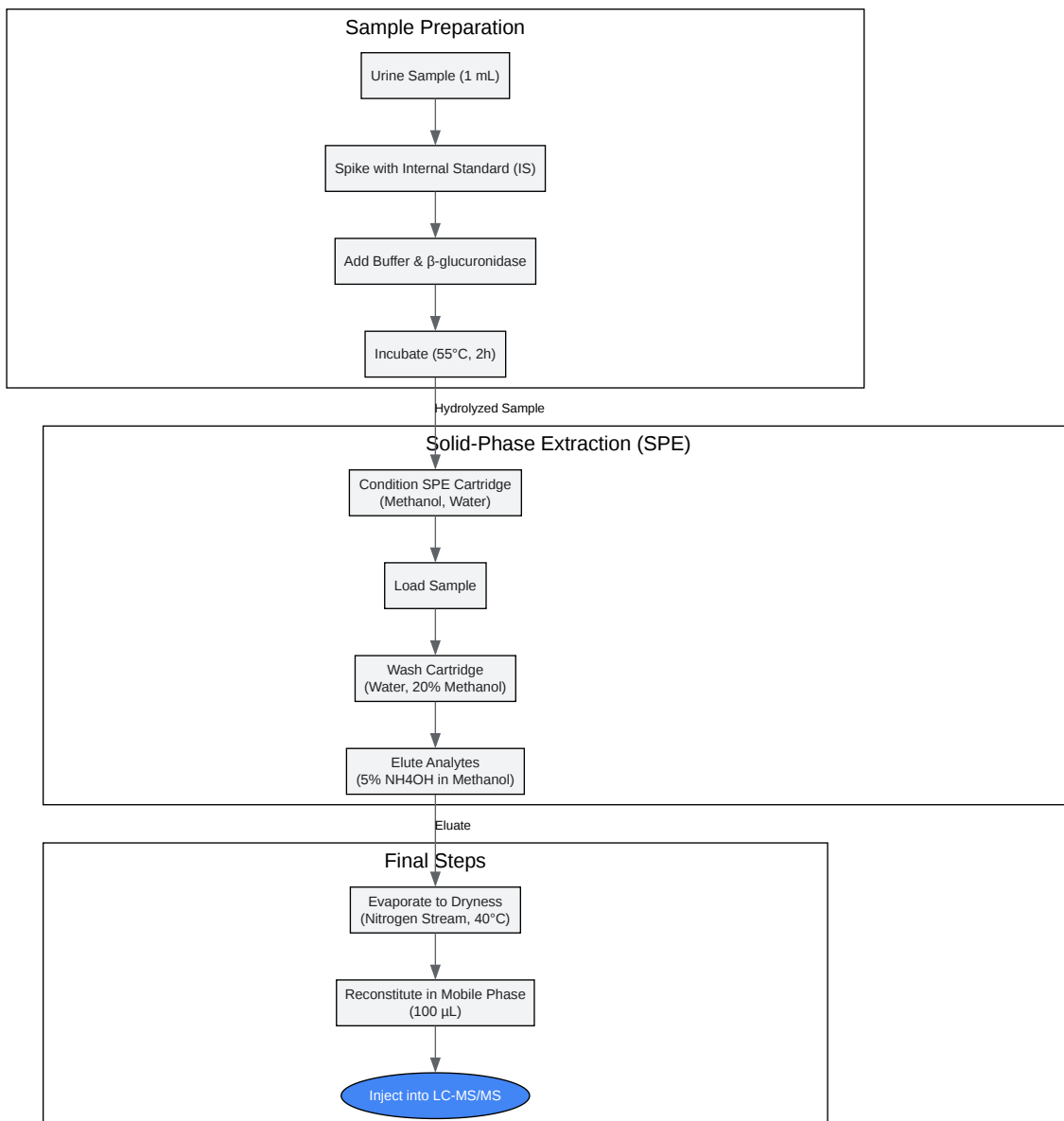
### Sample Preparation

The sample preparation workflow is critical for removing matrix interferences and concentrating the analyte.

- **Sample Thawing & Centrifugation:** Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 4,000 x g for 5 minutes to pellet any precipitate.
- **Internal Standard Spiking:** To 1 mL of supernatant, add the internal standard (IS) to a final concentration of 10 ng/mL.
- **Enzymatic Hydrolysis:** Add 1 mL of phosphate buffer (pH 6.8) and 50  $\mu$ L of  $\beta$ -glucuronidase enzyme solution. Vortex gently and incubate at 55°C for 2 hours to cleave glucuronide conjugates.

- Solid-Phase Extraction (SPE):
  - Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
  - Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
  - Washing: Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of 20% methanol in water to remove polar interferences.
  - Elution: Elute **ACP-105** and its metabolites with 2 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

## Urine Sample Preparation Workflow for ACP-105 Analysis

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